molecular formula C8H13NO4 B11762042 Ethyl 4-methyl-3-oxomorpholine-2-carboxylate

Ethyl 4-methyl-3-oxomorpholine-2-carboxylate

Cat. No.: B11762042
M. Wt: 187.19 g/mol
InChI Key: JRKJSVRHZZKDLC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxomorpholine-2-carboxylate is a chemical compound belonging to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen in a six-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-oxomorpholine-2-carboxylate typically involves the reaction of 4-methylmorpholine-2,3-dione with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group of the dione reacts with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-oxomorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-oxomorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxomorpholine-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The presence of the ketone and ester functional groups allows it to interact with various molecular targets, potentially affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the ethyl ester and ketone groups.

    4-methylmorpholine: Lacks the ethyl ester group but contains the methyl group.

    Ethyl morpholine-2-carboxylate: Similar structure but without the ketone group.

Uniqueness: Ethyl 4-methyl-3-oxomorpholine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that simpler analogs may not be suitable for.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 4-methyl-3-oxomorpholine-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-3-12-8(11)6-7(10)9(2)4-5-13-6/h6H,3-5H2,1-2H3

InChI Key

JRKJSVRHZZKDLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(CCO1)C

Origin of Product

United States

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